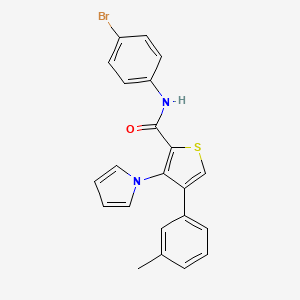

N-(4-bromophenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

N-(4-Bromophenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a brominated aryl amide substituent and a 3-methylphenyl group at the 4-position of the thiophene ring. The bromine atom on the 4-bromophenyl group likely enhances lipophilicity and electron-withdrawing effects, which may influence biological activity or material properties compared to non-halogenated analogs.

Properties

IUPAC Name |

N-(4-bromophenyl)-4-(3-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN2OS/c1-15-5-4-6-16(13-15)19-14-27-21(20(19)25-11-2-3-12-25)22(26)24-18-9-7-17(23)8-10-18/h2-14H,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTJWYJTNWIGCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A thiophene ring which is known for its electronic properties.

- A pyrrole moiety contributing to its biological activity.

- Substituents such as bromophenyl and methylphenyl , which may enhance interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrole, including those similar to this compound, exhibit notable antimicrobial properties. For instance, pyrrole benzamide derivatives showed effective activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . These findings suggest that the compound may possess similar antibacterial effects.

Anticancer Properties

Research has demonstrated that compounds containing pyrrole and thiophene rings can exhibit anticancer activity. For example, certain thiazole-integrated pyrrole analogues have shown significant cytotoxic effects against various cancer cell lines, including HT29 and Jurkat cells . The mechanism of action often involves the induction of apoptosis and cell cycle arrest, potentially mediated through interactions with specific proteins such as Bcl-2 .

The biological activity of this compound may be attributed to several mechanisms:

- Protein Interaction : The compound may interact with cellular proteins involved in apoptosis and cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death .

- Inhibition of Key Enzymes : Pyrrole derivatives have been noted for their ability to inhibit enzymes crucial for cancer cell survival.

Case Studies

A detailed examination of related compounds provides insights into the potential efficacy of this compound:

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound belongs to a broader class of thiophene-2-carboxamide derivatives, which exhibit structural diversity primarily in their aryl and amide substituents. Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Halogen Effects : The bromine atom in the target compound increases molecular weight and lipophilicity compared to chlorine () or methyl groups (T-IV-B). This may enhance membrane permeability but reduce aqueous solubility.

- Amide Substituents : The propyl group in ’s analog reduces steric hindrance compared to bulky aryl amides, possibly favoring synthetic accessibility .

Analysis :

- Yield : The target compound’s synthesis may align with ’s methods, where yields range from 63–74% for aryl-substituted derivatives. Halogenated precursors (e.g., bromine) might require longer reaction times or optimized conditions.

- Melting Points: Higher melting points in fluorinated compounds (e.g., 227–230°C in ) suggest stronger intermolecular forces (e.g., dipole-dipole interactions) compared to non-fluorinated analogs.

Pharmacological Implications

While direct biological data for the target compound are unavailable, structural analogs provide insights:

- Substituent Effects : Bromine’s hydrophobicity may enhance blood-brain barrier penetration, whereas trifluoromethyl groups () could improve target binding affinity in enzyme-active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.